4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic naming of this compound follows IUPAC guidelines, which prioritize the numbering of the fused bicyclic system to assign the lowest possible locants to functional groups. The full IUPAC name is This compound , indicating:
- A tetrahydrobenzene ring fused to an imidazole ring at positions 4 and 5 (denoted by "benzo[d]imidazole").
- A carboxylic acid group (-COOH) at position 7 of the imidazole ring.
- A hydrochloride salt formation, confirmed by the presence of a chlorine atom in the molecular formula.
Structural Features :
- Bicyclic Framework : The core consists of a six-membered partially saturated benzene ring fused to a five-membered imidazole ring. The tetrahydro designation specifies that four hydrogen atoms are added to the benzene ring, reducing its aromaticity.
- Functional Groups : The carboxylic acid group at position 7 contributes to the compound’s polarity, while the protonated imidazole nitrogen forms a stable hydrochloride salt.
- Stereochemistry : The compound exhibits a single stereocenter at position 7, though its specific configuration (R/S) requires further experimental validation via techniques like X-ray crystallography.
Identification Parameters :
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Registry Number | 1297344-84-3 | |
| Molecular Formula | C₈H₁₁ClN₂O₂ | |
| Molecular Weight | 202.64 g/mol | |
| SMILES Notation | C1CC(C2=C(C1)NC=N2)C(=O)O.Cl |
Spectroscopic Characterization :
- Nuclear Magnetic Resonance (NMR) : The $$ ^1H $$ NMR spectrum reveals protons on the tetrahydrobenzene ring (δ 1.5–2.5 ppm) and imidazole ring (δ 7.0–8.5 ppm). The carboxylic acid proton appears as a broad singlet near δ 12.0 ppm.
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3000 cm⁻¹ (O-H stretch of carboxylic acid) confirm functional groups.
- Mass Spectrometry : The molecular ion peak at m/z 202.64 corresponds to the molecular weight, with fragmentation patterns consistent with the loss of HCl (−36.46 Da).
Historical Development of Benzimidazole Derivatives in Heterocyclic Chemistry
Benzimidazole derivatives have played a pivotal role in heterocyclic chemistry since their discovery in the 19th century. The parent compound, benzimidazole (C₇H₆N₂), was first synthesized in 1872 by Hoebrecker via the condensation of o-phenylenediamine with formic acid. This breakthrough laid the foundation for exploring substituted benzimidazoles, which gained prominence in the mid-20th century due to their pharmacological potential.
Key Milestones :
- Early Discoveries (1870s–1950s) :
Anthelmintic Era (1960s–1970s) :
Modern Applications (1980s–Present) :
Evolution of Synthesis Methods :
The structural adaptability of benzimidazoles has driven their adoption in diverse fields, from agrochemicals (e.g., fungicides) to materials science (e.g., organic semiconductors). The introduction of This compound represents a contemporary effort to enhance solubility and bioavailability while retaining the core pharmacophore.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSFLKGWGMJLBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride is the cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound: interacts with its target, the COX-2 enzyme, by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The action of This compound primarily affects the arachidonic acid pathway. By inhibiting the COX-2 enzyme, it disrupts the production of prostaglandins. This disruption can have downstream effects on various physiological processes, including inflammation, pain sensation, and fever response.
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the reduction of inflammation and pain. By inhibiting the COX-2 enzyme and disrupting prostaglandin production, it can effectively alleviate symptoms associated with inflammatory conditions.
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and activity. .
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that benzimidazole derivatives exhibit antimicrobial properties. Studies have shown that compounds similar to 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride can inhibit the growth of various bacteria and fungi. This opens avenues for developing new antibiotics or antifungal agents .
- Anticancer Potential
- Neurological Research
Biochemical Applications
- Enzyme Inhibition
- Receptor Modulation
Case Studies and Research Findings
Comparison with Similar Compounds
Positional Isomers: 5-Carboxylic Acid Derivative
A closely related isomer, 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride (CAS: 131020-57-0), differs in the placement of the carboxylic acid group (position 5 vs. 7). Key distinctions include:
- Synthetic Applications : The 5-carboxylic acid derivative is marketed as a synthetic intermediate with 97% purity, priced competitively for research use .
Heterocycle Variations: Indazole Derivatives
4,5,6,7-Tetrahydro-1H-indazole-4-carboxylic acid ethyl ester hydrochloride (CAS: 1965310-32-0) replaces the imidazole ring with an indazole core. Key differences include:
- Structural Features : Indazole contains adjacent nitrogen atoms, enhancing aromatic stability and altering electronic properties compared to imidazole .
Pharmaceutical Derivatives: Ramosetron Hydrochloride
Ramosetron hydrochloride (CAS: 132907-72-3), an antiemetic drug, incorporates a 4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl methanone moiety. Comparisons include:
- Structural Complexity: Ramosetron’s structure includes a methanone linkage and an indolyl group, enabling serotonin 5-HT₃ receptor antagonism .
- Role of Benzoimidazole : The tetrahydro-benzoimidazole unit serves as a critical pharmacophore, highlighting the scaffold’s versatility in drug design.
Functional Group Analog: Candesartan
Candesartan, an angiotensin II receptor blocker, features a 2-ethoxy-benzimidazole-7-carboxylic acid group . Key parallels include:
- Carboxylic Acid Role : The carboxylic acid in both compounds likely participates in ionic interactions with target receptors (e.g., angiotensin receptors for Candesartan).
- Synthetic Pathways : Both compounds may utilize similar condensation and hydrolysis steps during synthesis .
Preparation Methods
Condensation of o-Phenylenediamine with Carboxylic Acid Derivatives
This classic method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative (such as a dicarboxylic acid or its ester) under acidic or basic conditions to form the benzimidazole core with a carboxylic acid substituent.
General Reaction Scheme:
$$
\text{o-Phenylenediamine} + \text{Carboxylic Acid Derivative} \xrightarrow{\text{Acid/Base, Heat}} \text{4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid}
$$
- Solvent: Often polar protic solvents (e.g., acetic acid)
- Temperature: Typically 100–150°C
- Catalyst: Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts
- Yield: Reported yields can be low, often around 16%
Conversion to Hydrochloride Salt:
The free acid is dissolved in water or ethanol and treated with aqueous hydrochloric acid to precipitate the hydrochloride salt, which is then filtered and dried.
Multi-component Cyclization (Microwave-Assisted Synthesis)
A more recent and efficient approach utilizes a multi-component reaction involving a cyclic diketone (e.g., 1,2-cyclohexadione), an aromatic aldehyde, an aniline derivative, and ammonium acetate in glacial acetic acid under microwave irradiation.
General Reaction Scheme:
$$
\text{Aromatic Aldehyde} + \text{1,2-Cyclohexadione} + \text{Aniline Derivative} + \text{Ammonium Acetate} \xrightarrow{\text{Microwave, AcOH}} \text{Tetrahydro-benzimidazole Derivative}
$$
- Mix 3,4,5-trimethoxybenzaldehyde (2 mmol), 1,2-cyclohexadione (2 mmol), an aniline derivative (2.4 mmol), and ammonium acetate (2 mmol) in 15 mL glacial acetic acid.
- Stir in a microwave reactor at 120°C (150 W) for 6 minutes.
- Monitor reaction by TLC.
- Concentrate under reduced pressure; purify via column chromatography.
Yields: Range from 10% to 24% depending on substrate and conditions.
Hydrochloride Formation: The purified benzimidazole derivative is dissolved in ethanol or water and treated with hydrochloric acid to yield the hydrochloride salt.
| Method | Key Reactants | Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|---|
| Condensation | o-Phenylenediamine, carboxylic acid derivative | Acidic/basic, 100–150°C | ~16 | Simple, classical approach | Low yield, longer reaction |
| Multi-component (MW) | Aldehyde, diketone, aniline, ammonium acetate | Microwave, AcOH, 120°C | 10–24 | Fast, efficient, cleaner | Requires microwave equipment |
- Reaction Yields: Both methods yield moderate to low amounts of the target compound, with microwave-assisted synthesis offering faster reaction times and slightly improved yields.
- Purification: Column chromatography is generally required to achieve high purity, especially for multi-component reactions.
- Hydrochloride Salt Formation: Conversion to the hydrochloride salt is straightforward and typically yields a solid product with improved solubility and handling properties.
- Scalability: While the classical condensation is more amenable to scale-up, the microwave-assisted method is preferred for rapid small-scale synthesis.
The preparation of 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride can be accomplished via both classical and modern synthetic routes. The choice of method depends on the desired scale, available equipment, and required purity. Microwave-assisted multi-component synthesis is gaining favor for its efficiency and cleaner reactions, though yields remain moderate. Further optimization of reaction conditions and purification strategies may enhance overall efficiency for both laboratory and industrial applications.
Summary Table: Key Data for Synthesis
| Parameter | Value/Condition |
|---|---|
| Molecular Weight (HCl salt) | 202.64 g/mol |
| Typical Yield Range | 10–24% (multi-component) |
| Reaction Time | 6 min (microwave), hours (classical) |
| Purification | Column chromatography |
| Salt Formation | HCl in ethanol/water |
Q & A
Basic Research: How can researchers optimize the synthesis of 4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride to minimize impurities?
Methodological Answer:
To reduce impurities such as desethyl or amide byproducts (common in benzimidazole derivatives), employ a stepwise Boc (tert-butoxycarbonyl) protection strategy. For example, in analogous syntheses, di-tert-butyl carbonate is used to protect amines, followed by acidification with HCl to isolate intermediates . Key steps include:
- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.
- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) effectively separates Boc-protected intermediates .
- Acidification : Adjust pH to ~1 with 4N HCl to precipitate the final product while removing unreacted reagents .
Advanced Research: What computational or experimental methods are recommended to study the reaction mechanism of cyclization in benzimidazole derivatives?
Methodological Answer:
For mechanistic studies:
- DFT Calculations : Model transition states and intermediates using software like Gaussian or ORCA, focusing on ring closure energetics and substituent effects (e.g., fluorine substituents altering electron density) .
- Isotopic Labeling : Use -labeled amines to trace nitrogen incorporation during cyclization, as demonstrated in nitrobenzimidazole syntheses .
- Kinetic Profiling : Monitor reaction rates under varying temperatures (e.g., 25–80°C) to identify rate-limiting steps, correlating with computational data .
Basic Research: How should researchers characterize the stability of this compound under different storage conditions?
Methodological Answer:
Stability studies should include:
- Thermal Analysis : Perform TGA/DSC to assess decomposition temperatures (e.g., >200°C for similar compounds ).
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–9) at 37°C for 48 hours, followed by HPLC analysis to detect degradation products .
- Light Sensitivity : Store samples under UV light (254 nm) for 24 hours and compare NMR spectra pre- and post-exposure to identify photodegradation pathways .
Advanced Research: How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar benzimidazole derivatives?
Methodological Answer:
Address discrepancies via:
- 2D NMR Techniques : Use - HSQC and HMBC to assign ambiguous peaks, particularly for protons near electronegative groups (e.g., fluorine or nitro substituents) .
- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., NH vs. CH protons) by determining crystal structures, as done for 7-nitro-5-trifluoromethyl derivatives .
- Comparative Analysis : Cross-reference data with structurally validated analogs (e.g., δH ~8.3 ppm for aromatic protons in chloroform ).
Basic Research: What analytical techniques are essential for confirming the purity and identity of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Elemental Analysis : Match calculated vs. found percentages for C, H, N (e.g., ±0.3% deviation acceptable ).
- Mass Spectrometry : Confirm molecular ions (e.g., ESI-MS for [M+H]+ or [M-Cl]– peaks in HCl salts ).
- FT-IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm) and imidazole ring vibrations (~1600 cm) .
Advanced Research: How can researchers design experiments to evaluate the environmental toxicity of this compound?
Methodological Answer:
Follow OECD guidelines for ecotoxicity:
- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (48-hour LC) at concentrations 0.1–10 mg/L, referencing analogous benzimidazoles with EC < 1 mg/L .
- Biodegradation : Use OECD 301F respirometry to measure CO evolution over 28 days; recalcitrant compounds show <20% degradation .
- QSAR Modeling : Predict toxicity endpoints using substituent parameters (e.g., fluorine groups increase bioaccumulation potential ).
Basic Research: What safety protocols are critical when handling this compound in aqueous or acidic conditions?
Methodological Answer:
Safety measures derived from benzimidazole handling include:
- PPE Requirements : Wear nitrile gloves, goggles, and lab coats; avoid inhalation of HCl vapors during acidification .
- Spill Management : Neutralize acid spills with sodium bicarbonate before disposal .
- Ventilation : Use fume hoods for reactions releasing corrosive gases (e.g., HCl) .
Advanced Research: How can isotopic labeling or tracer studies elucidate metabolic pathways of this compound in biological systems?
Methodological Answer:
- Labeling : Synthesize the compound with at the carboxylic acid position. Administer to cell cultures and track incorporation into TCA cycle intermediates via LC-MS/MS .
- Stable Isotopes : Use - or -labeled analogs in pharmacokinetic studies to differentiate parent compound from metabolites in plasma .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
